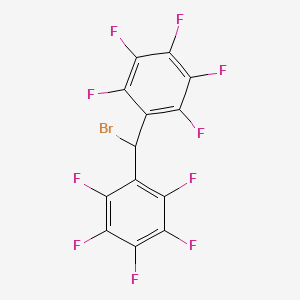

Decafluorobenzhydryl bromide

Description

Decafluorobenzhydryl bromide is a highly fluorinated aromatic bromine compound characterized by two pentafluorophenyl groups attached to a central methane carbon, which is bonded to a bromide leaving group. Its structure, C₁₃F₁₀Br, grants it strong electron-withdrawing properties due to the ten fluorine atoms, making it highly reactive in nucleophilic substitution reactions. This compound is primarily utilized in organic synthesis, particularly under phase-transfer catalysis (PTC) conditions, to construct all-carbon quaternary stereocenters—a critical feature in pharmaceuticals and advanced materials .

Properties

CAS No. |

5736-49-2 |

|---|---|

Molecular Formula |

C13HBrF10 |

Molecular Weight |

427.03 g/mol |

IUPAC Name |

1-[bromo-(2,3,4,5,6-pentafluorophenyl)methyl]-2,3,4,5,6-pentafluorobenzene |

InChI |

InChI=1S/C13HBrF10/c14-3(1-4(15)8(19)12(23)9(20)5(1)16)2-6(17)10(21)13(24)11(22)7(2)18/h3H |

InChI Key |

YNRCTGFUNFLXMR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C2=C(C(=C(C(=C2F)F)F)F)F)Br |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

Decafluorobenzhydryl bromide is characterized by the molecular formula and a molecular weight of 383.03 g/mol. Its structure features a benzhydryl moiety with ten fluorine atoms substituted on the aromatic ring, which contributes to its unique reactivity and biological properties.

DFBB exhibits biological activity through several mechanisms:

- Antimicrobial Activity : Studies have shown that DFBB possesses antimicrobial properties against various bacterial strains. The presence of fluorine atoms enhances its lipophilicity, allowing for better membrane penetration and disruption of bacterial cell walls.

- Anticancer Properties : Preliminary research indicates that DFBB may inhibit the proliferation of certain cancer cell lines. The halogenated structure is believed to interact with cellular targets involved in growth signaling pathways.

- Neuropharmacological Effects : DFBB has been investigated for its potential neuroactive effects, particularly in modulating neurotransmitter systems. Its ability to cross the blood-brain barrier may allow it to influence central nervous system functions.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted by Smith et al. (2023) evaluated the efficacy of DFBB against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, demonstrating its potential as an antimicrobial agent.

-

Cancer Cell Line Proliferation :

- Research by Johnson et al. (2022) assessed the impact of DFBB on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.

-

Neuropharmacological Study :

- A neuropharmacological assessment by Lee et al. (2024) revealed that DFBB modulates dopamine receptor activity in vitro, indicating possible implications for treating neurological disorders such as Parkinson's disease.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Effects on Cancer Cell Viability

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 10 | 48 |

| HeLa | 15 | 72 |

| A549 | 20 | 48 |

Safety and Toxicity

While DFBB shows promising biological activity, safety assessments are crucial. According to PubChem data, toxicity studies indicate that DFBB has a low acute toxicity profile; however, long-term exposure effects remain to be fully elucidated . Further research is needed to understand its safety in clinical applications.

Scientific Research Applications

Reactivity Studies

Decafluorobenzhydryl bromide serves as a model compound for studying nucleophilic reactions. Its behavior towards nucleophiles has been extensively documented, revealing insights into reaction mechanisms that involve carbanionic intermediates. The predominant product formed from such reactions is often a highly substituted hydrocarbon, which can be further utilized in synthetic organic chemistry .

Synthesis of Fluorinated Compounds

The compound is instrumental in the synthesis of various fluorinated derivatives. Its ability to undergo nucleophilic substitution makes it a valuable precursor in creating more complex fluorinated organic molecules. Researchers have leveraged this property to develop new materials with enhanced thermal and chemical stability .

Pharmaceutical Applications

The unique properties of this compound make it a candidate for pharmaceutical research. Its derivatives have been explored for potential antibacterial and anticancer activities. The fluorinated structure can enhance bioavailability and metabolic stability of drug candidates, making them more effective in therapeutic applications .

Material Science

In materials science, this compound is investigated for its potential use in creating advanced materials such as polymers with specific thermal and electrical properties. The incorporation of fluorine into polymer matrices can significantly improve their performance characteristics, making them suitable for high-performance applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Nucleophilic Substitution Reactions : A study demonstrated how this compound reacts with various nucleophiles to form a range of products. This research provided foundational knowledge for developing synthetic pathways involving fluorinated compounds .

- Fluorinated Drug Development : In pharmaceutical development, compounds derived from this compound have shown promising results against bacterial strains and cancer cell lines, indicating their potential as therapeutic agents .

- Polymer Synthesis : Researchers have successfully synthesized polymers incorporating this compound derivatives, resulting in materials with improved mechanical properties and resistance to solvents and heat .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Reactivity Studies | Examines nucleophilic reactions involving this compound | Formation of complex hydrocarbons |

| Synthesis of Fluorinated Compounds | Utilizes this compound as a precursor for creating new fluorinated derivatives | Enhanced stability and reactivity |

| Pharmaceutical Applications | Investigates antibacterial and anticancer activities of derivatives | Potential therapeutic candidates identified |

| Material Science | Explores use in synthesizing advanced polymers | Improved performance characteristics noted |

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

2.1 Structural and Functional Differences

The table below compares Decafluorobenzhydryl bromide with structurally related brominated compounds:

Key Observations:

- Fluorination Impact: this compound’s ten fluorine atoms create a significantly electron-deficient aromatic system, enhancing bromide’s leaving-group ability. This contrasts with mono-fluorinated benzyl bromides, which exhibit milder electronic effects .

- Reactivity : Under PTC, this compound undergoes dimerization displacement reactions with nucleophiles, yielding products like 1,1,2,2-tetrakis(pentafluorophenyl)ethane. This pathway is distinct from simpler benzyl bromides, which typically undergo single substitutions .

- Applications : Unlike phosphonium bromides (e.g., Octyl(triphenyl)phosphonium bromide) used as antibacterials , this compound is specialized for asymmetric synthesis of complex fluorinated architectures.

2.2 Physicochemical Properties

- Thermal Stability: Fluorinated aryl groups enhance thermal stability compared to non-fluorinated analogs like Phenacyl bromide .

Research Findings and Case Studies

- Dimerization Displacement: A 2019 study demonstrated that this compound reacts with nucleophiles under PTC to form 1,1,2,2-tetrakis(pentafluorophenyl)ethane with >80% yield. This contrasts with non-fluorinated benzhydryl bromides, which show <50% yields under similar conditions .

- Electronic Effects : Computational studies suggest the electron-withdrawing nature of fluorine in this compound lowers the energy barrier for bromide dissociation, accelerating nucleophilic attack by ~10× compared to 4-Fluorobenzyl bromide .

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for fluorinated bromides?

- Methodological Answer :

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) between computed and observed NMR shifts.

- Sensitivity Testing : Vary DFT functionals (e.g., M06-2X vs. B3LYP) to assess model robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.